![molecular formula C11H6F3NO4 B1420188 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid CAS No. 53985-74-3](/img/structure/B1420188.png)
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid (hereafter referred to as HFQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. HFQ is a quinoline derivative that possesses unique chemical properties, making it an attractive candidate for research purposes.
Scientific Research Applications
Antibacterial Activity :
- A study by Lingaiah et al. (2012) demonstrated the synthesis of novel quinolone derivatives with antibacterial properties. The research involved the preparation of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, which was further modified with amino acids to create compounds with significant in vitro antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Complex Formation in Chemistry :
- Research by Moriuchi et al. (2007) utilized a hydroxyquinoline carboxylic acid, similar in structure to 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid, to form a tridentate ligand in complexation with other chemicals. This study highlights its potential use in forming complex structures in chemical synthesis (Moriuchi et al., 2007).
Photolabile Protecting Group in Chemistry :
- Fedoryak and Dore (2002) explored a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline. This research underscores the potential of hydroxyquinoline derivatives as sensitive agents for multiphoton-induced photolysis, useful in in vivo studies (Fedoryak & Dore, 2002).
Mass Spectrometry Studies :
- A study by Thevis et al. (2008) on isoquinolines, structurally related to hydroxyquinoline carboxylic acids, observed unusual gas-phase formations of carboxylic acids. This research provides insight into the behavior of such compounds in mass spectrometry, valuable for drug candidate analysis (Thevis et al., 2008).
Antioxidant or Prooxidant Effects :
- Research by Liu et al. (2002) investigated the antioxidative or prooxidative effects of hydroxyquinoline derivatives on hemolysis of erythrocytes. This study is significant in understanding the biological effects of such compounds and their potential therapeutic applications (Liu et al., 2002).
Photoreaction Studies :
- Cuquerella, Bosca, and Miranda (2004) studied the photoreaction of 6-fluoroquinolones, similar to hydroxyquinoline carboxylic acids, in basic media. Their work contributes to the understanding of photonucleophilic aromatic substitution mechanisms (Cuquerella et al., 2004).
properties
IUPAC Name |
4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHNQMYSSCBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671149 | |
Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid | |
CAS RN |
53985-74-3 | |
Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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